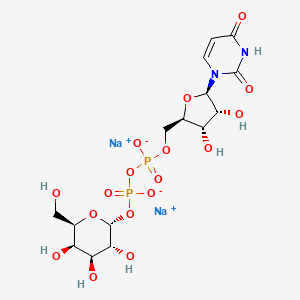

UDP-a-D-Galactose disodium salt

Vue d'ensemble

Description

UDP-α-D-Galactose (sel de sodium) est un sucre nucléotidique qui sert de substrat donneur pour les galactosyltransférases. Ces enzymes sont impliquées dans la biosynthèse des oligosaccharides contenant du galactose. Ce composé est essentiel dans divers processus biologiques, notamment le métabolisme des sucres nucléotidiques et la synthèse des glycoconjugués .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

UDP-α-D-Galactose (sel de sodium) peut être synthétisé par des méthodes enzymatiques impliquant la conversion du diphosphate d'uridine glucose en diphosphate d'uridine galactose par l'enzyme UDP-glucose 4-épimérase . Les conditions réactionnelles impliquent généralement une solution aqueuse tamponnée à un pH et une température spécifiques pour optimiser l'activité enzymatique.

Méthodes de production industrielle

La production industrielle de UDP-α-D-Galactose (sel de sodium) implique souvent des procédés de fermentation microbienne. Des souches spécifiques de bactéries ou de levures sont génétiquement modifiées pour surproduire les enzymes nécessaires, qui catalysent ensuite la conversion des substrats en produit souhaité. Le composé est ensuite purifié par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

UDP-α-D-Galactose (sel de sodium) subit principalement des réactions de glycosylation, où il donne un résidu galactose aux molécules acceptrices. Ces réactions sont catalysées par les galactosyltransférases .

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les molécules acceptrices telles que les protéines, les lipides ou d'autres glucides. Les réactions se produisent généralement en solutions aqueuses à un pH et une température physiologiques, souvent en présence d'ions métalliques divalents comme le magnésium ou le manganèse pour stabiliser le complexe enzyme-substrat .

Principaux produits formés

Les principaux produits formés par ces réactions sont des composés galactosylés, qui comprennent les glycoprotéines, les glycolipides et autres glycoconjugués. Ces produits jouent un rôle crucial dans la signalisation cellulaire, la reconnaissance moléculaire et l'intégrité structurelle des cellules .

Applications de la recherche scientifique

UDP-α-D-Galactose (sel de sodium) a une large gamme d'applications dans la recherche scientifique:

Chimie: Il est utilisé dans l'étude des réactions de glycosylation et la synthèse de glucides complexes.

Mécanisme d'action

UDP-α-D-Galactose (sel de sodium) exerce ses effets grâce à son rôle de donneur de galactose dans les réactions de glycosylation. Le composé se lie aux galactosyltransférases, qui transfèrent ensuite le résidu galactose aux molécules acceptrices. Ce processus est crucial pour la synthèse des glycoconjugués, qui sont impliqués dans diverses fonctions cellulaires telles que la signalisation, l'adhésion et la réponse immunitaire .

Applications De Recherche Scientifique

Enzymatic Applications

Galactosyltransferase Substrate

UDP-α-D-Galactose disodium salt is primarily utilized as a substrate for galactosyltransferases. These enzymes catalyze the transfer of α-D-galactose residues to various acceptor molecules, facilitating the synthesis of complex carbohydrates such as glycoproteins and glycolipids. It is essential in the formation of oligosaccharides that are critical for cell-cell recognition and signaling processes .

Biosynthesis of Oligosaccharides

In research settings, UDP-α-D-Galactose disodium salt is employed in the biosynthesis of oligosaccharides that contain galactose. This application is particularly relevant in studies focused on carbohydrate metabolism and the development of glycan-based therapeutics .

Clinical Relevance

Deficiency Disorders

The compound has been studied in connection with metabolic disorders such as galactosemia, where deficiencies in enzymes like UDP-galactose 4'-epimerase lead to impaired metabolism of galactose. Research indicates that decreased levels of UDP-α-D-Galactose are observed in patients with such conditions, highlighting its importance in metabolic pathways .

Therapeutic Implications

UDP-α-D-Galactose disodium salt has potential therapeutic applications due to its role in glycosylation processes. Modifying glycoproteins through the addition of galactose residues can enhance their stability and efficacy. This is particularly useful in the development of therapeutic proteins where optimized glycosylation can improve pharmacokinetics and reduce immunogenicity .

Glycoengineering

In Vitro Modifications

In glycoengineering, UDP-α-D-Galactose disodium salt is utilized to modify the glycosylation patterns of therapeutic proteins. This process involves incubating the compound with β-1,4-galactosyltransferase and glycoproteins to increase galactosylation levels, thereby enhancing biological activity and therapeutic effectiveness .

Research Case Studies

Several studies have documented the applications of UDP-α-D-Galactose disodium salt:

Mécanisme D'action

UDP-α-D-Galactose (sodium salt) exerts its effects through its role as a galactose donor in glycosylation reactions. The compound binds to galactosyltransferases, which then transfer the galactose moiety to acceptor molecules. This process is crucial for the synthesis of glycoconjugates, which are involved in various cellular functions such as signaling, adhesion, and immune response .

Comparaison Avec Des Composés Similaires

Composés similaires

UDP-Glucose: Un autre sucre nucléotidique impliqué dans les réactions de glycosylation, mais il donne du glucose au lieu du galactose.

UDP-N-Acétylglucosamine: Un sucre nucléotidique qui donne du N-acétylglucosamine dans les réactions de glycosylation.

UDP-Acide Glucuronique: Impliqué dans la biosynthèse des glycosaminoglycanes et les processus de détoxification.

Unicité

UDP-α-D-Galactose (sel de sodium) est unique dans son rôle spécifique de donneur de galactose. Son implication dans la biosynthèse d'oligosaccharides contenant du galactose et son importance dans divers processus biologiques le distinguent des autres sucres nucléotidiques .

Activité Biologique

UDP-α-D-Galactose disodium salt, also known as UDP-Galactose disodium salt, is a nucleotide sugar that plays a crucial role in various biological processes, particularly in carbohydrate metabolism. This compound serves as a donor substrate for galactosyltransferases, enzymes that facilitate the addition of galactose units to other molecules, a process known as galactosylation. Understanding its biological activity is essential for elucidating its role in cellular functions and disease mechanisms.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂Na₂O₁₇P₂ |

| Molecular Weight | 610.265 g/mol |

| CAS Number | 137868-52-1 |

| Density | 1.97 g/cm³ |

| Solubility | Soluble in water (100 mg/mL) |

UDP-Galactose is involved in the biosynthesis of various galactose-containing oligosaccharides, which have diverse biological functions, including cell signaling and structural roles in cellular components.

Biological Functions

UDP-Galactose is integral to several biological activities:

- Galactosylation : It acts as a substrate for galactosyltransferases, which are critical for the synthesis of glycoproteins and glycolipids. These molecules are vital for cell-cell recognition and signaling pathways.

- P2Y14 Receptor Agonism : UDP-Galactose has been identified as an agonist for the Gi protein-coupled P2Y14 receptor, with an EC50 value of approximately 0.67 μM. This receptor is involved in immune responses and inflammatory processes .

- Role in Metabolic Disorders : Deficiencies in enzymes related to UDP-Galactose metabolism can lead to metabolic disorders such as galactosemia and UDP-galactose-4'-epimerase deficiency, which can result in severe clinical manifestations including hypotonia and liver failure .

Case Study 1: UDP-Galactose 4'-Epimerase Deficiency

A significant case study highlighted the effects of UDP-galactose-4'-epimerase deficiency, which leads to an accumulation of galactose and its metabolites due to impaired conversion of UDP-galactose to UDP-glucose. Patients exhibited symptoms such as failure to thrive and cataracts, emphasizing the importance of UDP-Galactose in metabolic pathways .

Case Study 2: Role in Cancer Research

Research has explored the potential anti-cancer properties of compounds that influence galactosylation processes. By manipulating UDP-Galactose levels, scientists aim to alter glycosylation patterns on tumor cells, potentially affecting their growth and metastasis characteristics .

Research Findings

Recent studies have provided insights into the structural dynamics and binding interactions of UDP-Galactose:

- A study demonstrated that UDP-Galactose binds differently compared to its analogs when interacting with epimerases, shedding light on its catalytic mechanisms .

- Another investigation into the structure-activity relationships of nucleotide sugars revealed how modifications to UDP-Galactose could enhance its efficacy as a therapeutic agent targeting specific receptors .

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJQEQVCYGYYMM-QKYKBPIOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2Na2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137868-52-1 | |

| Record name | Uridine 5'-diphosphogalactose disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.